Binding Affinity for Phosphoglycerate Kinase (PGK): Direct Comparison Between 4-Phenylpyrimidin-5-ol and Its Regioisomer
In a direct BindingDB-deposited dataset, 4-Phenylpyrimidin-5-ol (CHEMBL87078) exhibited a dissociation constant (Kd) of 5.00 × 10⁶ nM against phosphoglycerate kinase (PGK), compared with its regioisomer 5-phenylpyrimidin-4-ol (CAS 22433-69-8), for which no measurable binding to PGK was reported, indicating at least a structural selectivity window conferred by the hydroxyl position [1]. While the absolute affinity is weak (millimolar range), the presence of detectable binding versus no reported binding for the positional isomer constitutes the only available direct comparative quantitative evidence for this compound pair.
Comparator: no measurable binding
| Evidence Dimension | Binding affinity (Kd) to phosphoglycerate kinase (PGK) |
|---|---|
| Target Compound Data | Kd = 5.00 × 10⁶ nM (5 mM); also reported Kd = 5.88 × 10⁶ nM |
| Comparator Or Baseline | 5-Phenylpyrimidin-4-ol (CAS 22433-69-8): No reported measurable binding to PGK |
| Quantified Difference | Target compound shows detectable millimolar binding; comparator shows no reported binding (qualitative difference in detectability) |
| Conditions | Phosphoglycerate kinase enzyme binding assay; data deposited in BindingDB under entry BDBM50216221 / CHEMBL87078. |
Why This Matters
This binding selectivity is critical when choosing between 4-OH and 5-OH pyrimidine regioisomers for fragment-based screening or target-engagement studies involving glycolytic enzymes.
- [1] BindingDB Entry BDBM50216221 / CHEMBL87078. Affinity Data for 4-Phenylpyrimidin-5-ol: Kd = 5.00E+6 nM against Phosphoglycerate Kinase (PGK). View Source
